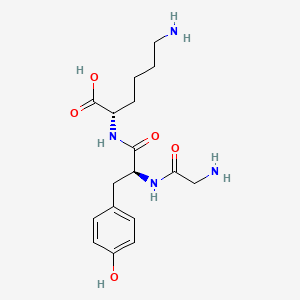

Glycyl-tyrosyl-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gly-Tyr-Lys is an oligopeptide.

Applications De Recherche Scientifique

DNA Binding and Intercalation

A novel diacridine linked by a flexible peptide chain including glycyl-tyrosyl-lysine has been synthesized, showing enhanced DNA binding through intercalation. This demonstrates the potential of glycyl-tyrosyl-lysine in DNA-binding applications (Kelly, Mack, Martin, & Wakelin, 2009).

Enzymatic Crosslinking and Hybrid Fibers

Glycyl-tyrosyl-lysine has been used in the synthesis of poly(L-lysine)s, functioning as a substrate for tyrosinase, enabling enzymatic crosslinking. This process contributed to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).

Collagen Synthesis Stimulation

Studies have shown that glycyl-tyrosyl-lysine-based compounds can stimulate collagen synthesis in fibroblast cultures. This finding is significant for understanding wound healing and tissue repair processes (Maquart et al., 1988).

Photochemical Reactions with Polyuridylic Acid

Research into the photochemical addition of amino acids and peptides, including glycyl-tyrosyl-lysine, to polyuridylic acid, has been conducted. This demonstrates the potential reactivity of these peptides in specific photochemical conditions (Shetlar et al., 1984).

Protease Reactivity

Studies on the hydrolysis of peptides containing glycine and tyrosine, such as glycyl-tyrosyl-lysine, by proteolytic enzymes like α-chymotrypsin, have been conducted. These studies are significant for understanding peptide degradation and enzyme specificity (Yoshida, Yamamoto, & Izumiya, 1968).

Radioactive Labeling in Medical Imaging

Glycyl-tyrosyl-lysine has been studied for its potential in reducing renal radioactivity levels in radiolabeled antibody fragments, suggesting its utility in medical imaging and diagnostics (Akizawa et al., 2013).

pH-Dependent Reactivity in Enzymatic Hydrolysis

Research into the pH-dependent reactivity of glycyl-tyrosyl-lysine in carboxypeptidase A-catalyzed hydrolysis has been conducted, shedding light on the enzyme-substrate interactions under varying pH conditions (Wu et al., 2011).

Propriétés

Numéro CAS |

91290-35-6 |

|---|---|

Nom du produit |

Glycyl-tyrosyl-lysine |

Formule moléculaire |

C17H26N4O5 |

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H26N4O5/c18-8-2-1-3-13(17(25)26)21-16(24)14(20-15(23)10-19)9-11-4-6-12(22)7-5-11/h4-7,13-14,22H,1-3,8-10,18-19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-/m0/s1 |

Clé InChI |

PNUFMLXHOLFRLD-KBPBESRZSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN)O |

SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |

Séquence |

GYK |

Synonymes |

Gly-Tyr-Lys glycyl-tyrosyl-lysine GYK tripeptide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

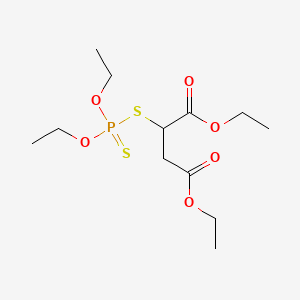

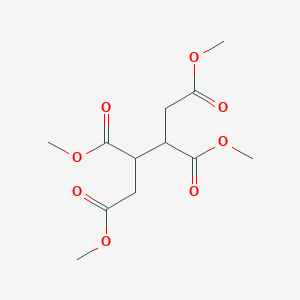

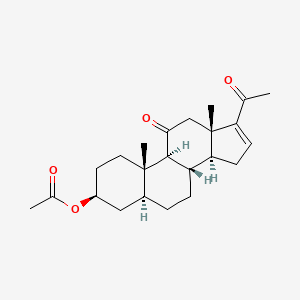

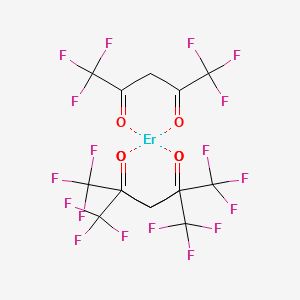

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)

![2-[(2-hydroxyethyl)(9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B1614494.png)